molecular formula C23H23NO4 B2962288 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid CAS No. 2008331-24-4

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B2962288
CAS No.: 2008331-24-4
M. Wt: 377.44
InChI Key: SXNBNCHXOHOFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic structure featuring a 6-azaspiro[2.5]octane core, where the nitrogen atom is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a carboxylic acid substituent is present at position 1. Key properties include:

  • Molecular formula: C₂₄H₂₂N₂O₄ (based on )
  • Molecular weight: 402.45 g/mol
  • CAS number: 2138387-52-5 ()
  • Applications: Primarily used as a building block in peptide synthesis and drug discovery due to its spirocyclic rigidity and Fmoc-protected amine, which allows for selective deprotection under basic conditions .

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)20-13-23(20)9-11-24(12-10-23)22(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNBNCHXOHOFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008331-24-4
Record name 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the spirocyclic core. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorenylmethoxycarbonyl group: This step involves the reaction of the spirocyclic intermediate with 9H-fluoren-9-ylmethoxycarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the fluorenylmethoxycarbonyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The spirocyclic core provides a rigid structure that can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights critical distinctions between the target compound and structurally related analogs:

Compound Name Spiro System Protecting Group Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid [2.5]octane Fmoc Carboxylic acid C₂₄H₂₂N₂O₄ 402.45 2138387-52-5 Peptide synthesis scaffold
1-cyano-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid [2.5]octane Fmoc Carboxylic acid, cyano C₂₄H₂₂N₂O₄ 402.45 2138387-52-5 Enhanced rigidity; cyan substituent may alter reactivity
(S)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid [2.5]octane Z (benzyloxy) Carboxylic acid C₁₆H₁₉NO₄ 289.33 1539277-98-9 Acid-labile protection; smaller molecular weight
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic acid [3.4]octane Fmoc Carboxylic acid C₂₃H₂₃NO₄ 377.40 2287344-85-6 Larger spiro system; altered ring strain
(6S)-5-Fmoc-5-azaspiro[2.4]heptane-6-carboxylic acid [2.4]heptane Fmoc Carboxylic acid C₂₂H₂₁NO₄ 363.41 2170726-27-7 Smaller spiro system; higher ring strain
6-((Tert-butoxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid [2.5]octane Boc Carboxylic acid C₁₅H₂₃NO₄ 281.35 Not explicitly listed () Base-stable protection; lipophilic

Key Comparative Insights

The [2.4]heptane system () imposes higher ring strain, which may affect stability and reactivity in synthetic pathways .

Protecting Groups :

  • Fmoc : Base-labile (e.g., piperidine), ideal for stepwise solid-phase peptide synthesis.
  • Z (benzyloxycarbonyl) : Acid-labile (e.g., HBr/AcOH), less bulky than Fmoc but offers lower orthogonality .
  • Boc (tert-butoxycarbonyl) : Acid-labile (e.g., TFA), stable under basic conditions, preferred for lipophilic intermediates .

Substituent Effects: The cyano group in the 1-cyano analog () may enhance electrophilicity, enabling click chemistry or cross-coupling reactions. Fluorinated derivatives (e.g., : 8-fluoro-6-azaspiro[3.4]octane) improve metabolic stability in drug candidates .

Molecular Weight and Solubility :

  • Fmoc-containing compounds (e.g., target compound: 402.45 g/mol) are generally less water-soluble than Boc or Z-protected analogs due to the hydrophobic fluorenyl moiety.

Biological Activity

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis pathways, and relevant studies that highlight its pharmacological properties.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C23_{23}H23_{23}N O4_{4}
  • CAS Number : 2386939-73-5
  • Molecular Weight : 375.43 g/mol

Synthesis

The synthesis of this compound typically involves the formation of the spirocyclic core followed by functionalization. Common methods include:

  • Cyclization Reactions : Involving suitable precursors under acidic or basic conditions.
  • Functionalization : Post-cyclization modifications to introduce the fluorenylmethoxycarbonyl (Fmoc) group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, notably in enzyme inhibition and receptor modulation.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neuropharmacology : The compound has been shown to interact with metabotropic glutamate receptors (mGluR), which are implicated in various neuropsychiatric disorders, suggesting potential therapeutic applications in treating conditions such as anxiety and depression .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in antibiotic development .
  • Enzyme Inhibition : Research has demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders .

Case Study 1: Enzyme Inhibition Assay

A study evaluated the inhibitory effects of the compound on a target enzyme involved in bacterial virulence. The results indicated a concentration-dependent inhibition, with an IC50 value indicating effective inhibition at low concentrations.

CompoundIC50 (μM)% Inhibition at 50 μM
This compound1080%
Control (DMSO)N/A0%

Case Study 2: Neuropharmacological Effects

In a model for anxiety, administration of the compound resulted in reduced anxiety-like behavior compared to controls, suggesting its potential as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : The compound can be synthesized via coupling reactions involving Fmoc-protected intermediates. For example, spirocyclic scaffolds are often prepared by reacting ketones or aldehydes with amines under controlled conditions, followed by Fmoc-protection .
  • Characterization : Use melting point analysis, elemental analysis, IR spectroscopy, and UV-Vis spectroscopy to confirm structural integrity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for verifying molecular weight and spatial configuration . Purity (≥95%) can be validated via HPLC .

Q. What storage conditions ensure compound stability?

  • Store the compound as a powder at -20°C for up to 3 years or at 4°C for 2 years . In solvent (e.g., DMSO), stability is maintained for 6 months at -20°C . Protect from moisture and light to prevent decomposition.

Q. How should researchers handle safety risks during experiments?

  • Follow GHS hazard classifications:

  • H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Use PPE: gloves, lab coats, safety goggles, and fume hoods. Avoid dust formation and inhalation .

Advanced Research Questions

Q. How can solubility limitations in aqueous buffers be addressed for biological assays?

  • The compound dissolves in DMSO at 100 mg/mL (281.42 mM) but requires sonication for full solubilization . For in vitro assays, prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) to ≤2.5 mg/mL (7.04 mM) to maintain transparency . Co-solvents like cyclodextrins may enhance solubility in hydrophilic matrices.

Q. What strategies resolve spectral data contradictions during structural validation?

  • Cross-validate using multiple analytical techniques :

  • IR spectroscopy for functional group identification (e.g., Fmoc carbonyl stretches at ~1700 cm⁻¹).
  • NMR (¹³C and DEPT-135) to confirm spirocyclic carbon environments and Fmoc group integration .
  • X-ray crystallography for unambiguous spatial configuration determination (if crystals are obtainable).

Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS)?

  • Use low-temperature coupling (0–4°C) with activating agents like HBTU/HOBt.
  • Monitor optical rotation to detect racemization.
  • Optimize deprotection steps with 20% piperidine in DMF to avoid prolonged exposure to basic conditions .

Q. What analytical methods validate its incorporation into PROTACs or peptide chains?

  • LC-MS/MS to confirm molecular weight and fragmentation patterns.
  • HPLC with UV detection (λ = 265–300 nm for Fmoc absorption) to assess purity post-synthesis .
  • Circular dichroism (CD) or enzymatic cleavage assays to verify stereochemical integrity in peptide backbones .

Key Methodological Notes

  • Synthetic Optimization : For scale-up, monitor reaction kinetics via TLC or LC-MS to identify side products (e.g., Fmoc-deprotected intermediates) .
  • Analytical Cross-Validation : Combine NMR (¹H, ¹³C) with HRMS to differentiate isobaric impurities .
  • Safety Protocols : Implement waste disposal guidelines per 29 CFR 1910 ; avoid releasing the compound into drains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.